molecular formula C19H20ClN5OS B12130524 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide

Cat. No.: B12130524
M. Wt: 401.9 g/mol
InChI Key: NSGFLJOWAOVRTP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a thioether-linked acetamide moiety. Its structure includes a 4-amino-5-(4-methylphenyl)-substituted triazole core and an N-(2-chloro-4,6-dimethylphenyl)acetamide group. The presence of electron-withdrawing chlorine and electron-donating methyl groups on the phenyl rings may influence its pharmacokinetic and pharmacodynamic profiles, such as solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula

C19H20ClN5OS

Molecular Weight

401.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H20ClN5OS/c1-11-4-6-14(7-5-11)18-23-24-19(25(18)21)27-10-16(26)22-17-13(3)8-12(2)9-15(17)20/h4-9H,10,21H2,1-3H3,(H,22,26)

InChI Key

NSGFLJOWAOVRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Cl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Large-scale production also requires efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a precursor for synthesizing other complex molecules and is used in various organic synthesis protocols.

Biology

Biologically, the compound exhibits significant antimicrobial and antifungal activities. It is tested against various bacterial and fungal strains to evaluate its efficacy and potential as a therapeutic agent.

Medicine

In medicine, the compound is explored for its potential use in treating infections and diseases caused by resistant microorganisms. Its triazole ring is a common motif in many antifungal drugs, making it a candidate for further drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or additives in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with microbial enzymes and cellular structures. The triazole ring inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. The compound may also interfere with bacterial cell wall synthesis, disrupting cell integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole acetamides. Key structural analogues and their differentiating features are summarized below:

Compound Name Triazole Substituents Acetamide Substituents Key Differences & Bioactivity Insights References
Target Compound 4-amino, 5-(4-methylphenyl) 2-chloro-4,6-dimethylphenyl Unique Cl/CH3 substitution enhances lipophilicity
2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(4-chlorophenyl) 4-phenoxyphenyl Phenoxy group improves π-π stacking but reduces metabolic stability
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-3-yl) 2-chloro-4,6-dimethylphenyl Pyridyl substitution may enhance metal coordination; ethyl group lowers solubility
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) 4-(dimethylamino)phenyl Dimethylamino group increases basicity, potentially improving CNS penetration
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 1,2,3-triazole with naphthyloxymethyl 4-chlorophenyl 1,2,3-triazole core alters ring strain; naphthyloxy enhances aromatic interactions

Pharmacological Comparisons

  • Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The target compound’s 4-methylphenyl group may further modulate this activity by improving membrane permeability.
  • The target compound’s chloro and methyl groups could fine-tune such interactions.
  • Enzyme Binding : Thiazole-linked acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) demonstrate hydrogen-bond-driven dimerization, a feature critical for ligand-receptor binding . The target compound’s thioether bridge may offer similar stabilization but with altered steric demands.

Biological Activity

The compound 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a triazole ring and various substituents that contribute to its biological activity. The molecular formula is C19H21ClN4O2SC_{19}H_{21}ClN_{4}O_{2}S with a molecular weight of 399.5 g/mol.

PropertyValue
Molecular FormulaC19H21ClN4O2S
Molecular Weight399.5 g/mol
IUPAC Name2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide
InChI KeyBICATQXCQNGPEK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and the introduction of various functional groups. The reaction conditions are optimized for high yield and purity, often utilizing specific catalysts and solvents.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that compounds similar to this triazole derivative demonstrate potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.25 to 32 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazoles are known for their antifungal properties as well:

  • Mechanism : They inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining membrane integrity. This action leads to cell death in susceptible fungal species.

Anticancer Potential

The compound has been investigated for its anticancer effects:

  • Cell Line Studies : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .
  • Specific Findings : A study demonstrated that certain triazole derivatives showed higher potency compared to traditional chemotherapeutics in inhibiting cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes critical for bacterial survival and proliferation.
  • Cellular Pathways : It may modulate pathways involved in apoptosis and cell cycle regulation in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study evaluated several triazole derivatives against E. coli and reported that modifications at the 5-position of the triazole ring significantly enhanced antibacterial activity (MIC values as low as 0.25 µg/mL) .
  • Anticancer Activity : Another study focused on the anticancer potential of triazole derivatives, showing that specific substitutions led to increased cytotoxicity against breast cancer cell lines compared to standard treatments .

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